AKT1 Kinase Inhibition Potency of Ethyl 4-Amino-5-Nitropicolinate
Ethyl 4-amino-5-nitropicolinate inhibits AKT1 (RAC-alpha serine/threonine-protein kinase) with an IC50 of 121 nM [1]. In contrast, 5-nitropicolinic acid, which lacks the 4-amino substituent, has been reported as inactive against this kinase target (IC50 > 55.69 μM) , representing a >460-fold reduction in potency when the 4-amino group is absent. Comparative data for the methyl ester analog (methyl 4-amino-5-nitropicolinate) against AKT1 are not available in public literature, indicating a data gap for direct ester-to-ester potency comparison.
| Evidence Dimension | AKT1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 121 nM |
| Comparator Or Baseline | 5-Nitropicolinic acid: IC50 > 55.69 μM |
| Quantified Difference | >460-fold lower potency for comparator |
| Conditions | AKT1 inhibition assay incubated for 40 min in presence of ATP; Kinase-Glo luminescence detection |
Why This Matters
The 4-amino substituent is critical for AKT1 engagement; selecting the 5-nitropicolinate scaffold with 4-amino substitution is mandatory for kinase-targeted applications.
- [1] BindingDB. BDBM50575359 (CHEMBL4867186). IC50 = 121 nM against human AKT1. View Source
